Benzyl-(2-fluoro-benzyl)-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

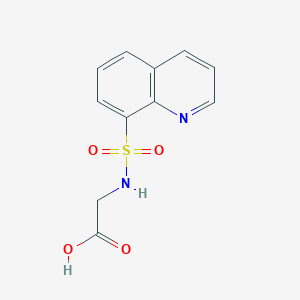

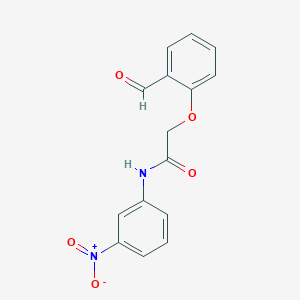

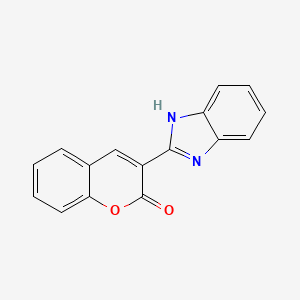

Benzyl-(2-fluoro-benzyl)-amine, also known as 2-fluoro-benzyl-benzylamine, is a type of substituted amine and a key intermediate in synthetic organic chemistry. It is used for the synthesis of various compounds and can be easily obtained from commercially available benzyl amine. The structure of 2-fluoro-benzyl-benzylamine is C7H9FN and it is a colorless liquid with a boiling point of 102-103°C and a melting point of -45°C.

Wissenschaftliche Forschungsanwendungen

- Field : Applied Microbiology and Biotechnology .

- Application : Fluorinated compounds are widely used in molecular imaging, pharmaceuticals, and materials. The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .

- Methods : The research progress of enzymatic synthesis of fluorinated compounds is summarized since 2015, including cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme system .

- Results : The direct formation of the C-F bond by fluorinase is the most effective and promising method. The structure and catalytic mechanism of fluorinase are introduced to understand fluorobiochemistry .

- Field : Crystallography .

- Application : This compound is used in crystal structure studies .

- Methods : The crystal structure of the title compound, C11H11FO2, was studied. The methine CH forms an intra-molecular hydrogen bond with the carboxyl- O atom .

- Results : The molecules form dimers through hydrogen bonding between carboxyl- groups. These dimers are linked to each other by C - H⋯O contacts between the benzene and carbonyl groups of adjoining molecules .

- Field : Organic Chemistry .

- Application : Reactions that occur at the benzylic position are very important for synthesis problems .

- Methods : The free radical bromination of alkyl benzenes is one of the reactions that occur at the benzylic position .

- Results : This reaction involves a benzene ring and an alkyl group attached to that .

Enzymatic Synthesis of Fluorinated Compounds

(E)-2-(2-Fluoro-benzyl-idene)butanoic Acid

Reactions at the Benzylic Position

- Field : Medicinal Chemistry .

- Application : 2-Fluorobenzylamine was used in the synthesis of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, which has anticonvulsant activity .

- Methods : The specific methods of synthesis are not detailed in the source, but it would typically involve a series of organic reactions to form the desired compound .

- Results : The resulting compound, 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, demonstrated anticonvulsant activity .

- Field : Organic Chemistry .

- Application : 2-Fluorobenzylamine was also used in the synthesis and study of the structure-activity relationship of a series of substituted spirohydantoins .

- Methods : The specific methods of synthesis are not detailed in the source, but it would typically involve a series of organic reactions to form the desired compound .

- Results : The resulting series of substituted spirohydantoins were synthesized and their structure-activity relationships were studied .

- Field : Crystallography .

- Application : 2-Fluorobenzyl chloride, a compound similar to “Benzyl-(2-fluoro-benzyl)-amine”, is used in crystal structure studies .

- Methods : The crystal structure of the compound is studied using various crystallographic techniques .

- Results : The structure, properties, spectra, suppliers and links for 2-Fluorobenzyl chloride were determined .

Synthesis of Anticonvulsant Compounds

Synthesis of Spirohydantoins

Use in Crystallography

- Field : Medicinal Chemistry .

- Application : 2-Fluorobenzylamine was used in the synthesis of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, which has anticonvulsant activity .

- Methods : The specific methods of synthesis are not detailed in the source, but it would typically involve a series of organic reactions to form the desired compound .

- Results : The resulting compound, 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, demonstrated anticonvulsant activity .

- Field : Organic Chemistry .

- Application : 2-Fluorobenzylamine was also used in the synthesis and study of the structure-activity relationship of a series of substituted spirohydantoins .

- Methods : The specific methods of synthesis are not detailed in the source, but it would typically involve a series of organic reactions to form the desired compound .

- Results : The resulting series of substituted spirohydantoins were synthesized and their structure-activity relationships were studied .

- Field : Crystallography .

- Application : 2-Fluorobenzyl chloride, a compound similar to “Benzyl-(2-fluoro-benzyl)-amine”, is used in crystal structure studies .

- Methods : The crystal structure of the compound is studied using various crystallographic techniques .

- Results : The structure, properties, spectra, suppliers and links for 2-Fluorobenzyl chloride were determined .

Synthesis of Anticonvulsant Compounds

Synthesis of Spirohydantoins

Use in Crystallography

Eigenschaften

IUPAC Name |

N-[(2-fluorophenyl)methyl]-1-phenylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN/c15-14-9-5-4-8-13(14)11-16-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIOLPRORSUAGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355637 |

Source

|

| Record name | Benzyl-(2-fluoro-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl-(2-fluoro-benzyl)-amine | |

CAS RN |

69875-87-2 |

Source

|

| Record name | Benzyl-(2-fluoro-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298760.png)

![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1298765.png)

![2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1298767.png)